Menaquinone-7 can be found in fermented foods, particularly natto, a Japanese dish made from fermented soybeans. It can also be synthesized through bacterial fermentation or produced synthetically for use in dietary supplements. The availability of menaquinone-7 in the diet is often limited, leading to the development of supplements to meet daily intake requirements .
Menaquinone-7 belongs to the class of compounds known as naphthoquinones, specifically categorized under the vitamin K family. It is classified as a fat-soluble vitamin, which means it requires dietary fats for optimal absorption in the body.
The synthesis of menaquinone-7 can be achieved through both chemical and biological methods. The traditional method involves bacterial fermentation using specific strains capable of producing menaquinones. Chemical synthesis typically involves the elongation of a short-chain naphthoquinone precursor through prenylation reactions.
Menaquinone-7 has a complex molecular structure characterized by a naphthoquinone core with a side chain containing seven isoprenoid units. The chemical formula for menaquinone-7 is .
Menaquinone-7 participates in various biochemical reactions, primarily involving electron transfer processes within the body.
The mechanism of action of menaquinone-7 primarily revolves around its role as a cofactor for enzymes involved in post-translational modifications of proteins.
Menaquinone-7 has garnered attention for its potential health benefits:
MK-7 is primarily biosynthesized by microbial species through distinct pathways. In Bacillus subtilis—the industrial production strain—MK-7 synthesis occurs via the classical menaquinone pathway, starting from chorismate (derived from the shikimate pathway). Key steps include:
In contrast, anaerobic gut microbiota (e.g., Veillonella spp.) utilize the futalosine pathway for MK-7 synthesis. This alternative route involves:
Table 1: Microbial Sources of MK-7
| Microorganism | Pathway | Key Enzymes | Primary Habitat |
|---|---|---|---|
| Bacillus subtilis | Classical | MenF, MenD, MenH, MenA | Fermented foods (e.g., natto) |
| Veillonella spp. | Futalosine | MqnA, MqnB, MqnC, MqnD | Human colon |
| Eubacterium lentum | Classical | MenD, MenA | Human colon |
The MK-7 side chain consists of 7 isoprene units (C35), synthesized via:
Table 2: Enzymes in MK-7 Side-Chain Biosynthesis
| Enzyme | Gene | Function | Cofactors/Substrates |
|---|---|---|---|
| Dxs | dxs | DXP synthase | G3P, Pyruvate |
| IspA | ispA | trans-Prenyltransferase | IPP, DMAPP |
| MenA | menA | DHNA polyprenyltransferase | DHNA, Heptaprenyl-PP |
| MenG | menG | Methyltransferase | Demethyl-MK-7, SAM |
Industrial MK-7 production relies on optimizing fermentation parameters in B. subtilis:
Genetic modifications target rate-limiting steps in MK-7 biosynthesis:
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